3-(3-Bromophenyl)-3'-methylpropiophenone
Overview
Description
3-(3-Bromophenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the propiophenone structure
Biochemical Analysis
Biochemical Properties
3-(3-Bromophenyl)-3’-methylpropiophenone plays a significant role in biochemical reactions, particularly in the synthesis and characterization of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads . These interactions are crucial for the formation of stable and functional biochemical compounds.
Cellular Effects
The effects of 3-(3-Bromophenyl)-3’-methylpropiophenone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 3-(3-Bromophenyl)-3’-methylpropiophenone can induce oxidative stress, leading to changes in cellular components such as DNA, proteins, and lipids . This compound may also affect acetylcholinesterase activity, which is essential for normal nerve pulse transmission .
Molecular Mechanism
At the molecular level, 3-(3-Bromophenyl)-3’-methylpropiophenone exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it may participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds through palladium-catalyzed processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Bromophenyl)-3’-methylpropiophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds can undergo oxidative degradation, leading to the formation of secondary products that may have different biochemical activities . Understanding these temporal effects is essential for optimizing the use of 3-(3-Bromophenyl)-3’-methylpropiophenone in research and industrial applications.
Dosage Effects in Animal Models
The effects of 3-(3-Bromophenyl)-3’-methylpropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical activities, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown dose-dependent effects on enzyme activity and cellular metabolism . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects.
Metabolic Pathways
3-(3-Bromophenyl)-3’-methylpropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, compounds like 3-bromopyruvate have been shown to inhibit glycolytic and mitochondrial pathways, leading to reduced cancer cell growth . Understanding the metabolic pathways of 3-(3-Bromophenyl)-3’-methylpropiophenone is essential for elucidating its biochemical roles and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(3-Bromophenyl)-3’-methylpropiophenone within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. For instance, similar compounds are known to be transported through monocarboxylic acid transporters, which facilitate their entry into cells . These interactions are vital for the compound’s effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 3-(3-Bromophenyl)-3’-methylpropiophenone can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, compounds with similar structures have been shown to localize in mitochondria, where they exert their biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3’-methylpropiophenone typically involves the bromination of 3-phenylpropiophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromophenyl)-3’-methylpropiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3’-methylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-3’-methylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: Similar in structure but with a carboxylic acid group instead of a ketone.
3-Bromophenylboronic acid: Contains a boronic acid group instead of a ketone.
3-(3-Bromophenyl)-7-acetoxycoumarin: A coumarin derivative with similar bromine substitution.
Uniqueness
3-(3-Bromophenyl)-3’-methylpropiophenone is unique due to its specific combination of a bromine atom and a methyl group attached to the propiophenone structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPSPUPHSTMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.